Boc-5-aminopentanoic NHS ester
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Overview
Description
Boc-5-aminopentanoic NHS ester is a compound that contains an N-hydroxysuccinimide ester and a tert-butoxycarbonyl (t-Boc) protected amine group. This compound is commonly used as a linker in bioconjugation processes, where it facilitates the attachment of various molecules to proteins, oligonucleotides, and other amine-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-5-aminopentanoic NHS ester typically involves the reaction of Boc-5-aminopentanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions to ensure the stability of the t-Boc protecting group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-5-aminopentanoic NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions to yield a free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature.
Deprotection Reactions: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group.
Major Products Formed
Substitution Reactions: The major product is an amide bond formed between the NHS ester and the primary amine.
Deprotection Reactions: The major product is a free amine after the removal of the t-Boc group.
Scientific Research Applications
Boc-5-aminopentanoic NHS ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-5-aminopentanoic NHS ester involves the formation of stable amide bonds through the reaction of the NHS ester with primary amines. The t-Boc group protects the amine functionality during the reaction and can be removed under mild acidic conditions to yield a free amine. This allows for selective and efficient bioconjugation .
Comparison with Similar Compounds
Similar Compounds
5-Aminovaleric acid:
N-Hydroxysuccinimide esters: These esters are commonly used in bioconjugation but may not have the same stability and selectivity as Boc-5-aminopentanoic NHS ester.
Uniqueness
This compound is unique due to its dual functionality, combining the stability of the t-Boc protecting group with the reactivity of the NHS ester. This makes it a versatile and efficient linker for various bioconjugation applications .
Properties
Molecular Formula |
C14H22N2O6 |
---|---|
Molecular Weight |
314.33 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C14H22N2O6/c1-14(2,3)21-13(20)15-9-5-4-6-12(19)22-16-10(17)7-8-11(16)18/h4-9H2,1-3H3,(H,15,20) |
InChI Key |
QAENTERJKMCDPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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